

Topic: 8-Chloro-3-fluoro-1,5-naphthyridine Derivatives and Analogs

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Compound of Interest

Compound Name: 8-Chloro-3-fluoro-1,5-naphthyridine

Cat. No.: B1456935

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Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the **8-chloro-3-fluoro-1,5-naphthyridine** core, a key building block for developing potent therapeutic agents. We will explore its synthesis, the strategic rationale behind its specific halogenation pattern, its prominent role as a precursor for novel bacterial topoisomerase inhibitors (NBTIs), and the critical structure-activity relationships (SAR) that govern its biological function. This document provides detailed synthetic protocols, experimental workflows, and field-proven insights to guide researchers in the design and development of next-generation drug candidates based on this versatile core.

The 1,5-Naphthyridine Scaffold: A Foundation of Therapeutic Promise

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Six possible isomers exist, with the 1,5-naphthyridine system being of significant interest due to its prevalence in compounds with diverse pharmacological profiles, including antibacterial, anticancer, and antiviral activities.^{[1][2]} The arrangement of the nitrogen atoms in the 1,5-isomer provides unique electronic properties and hydrogen bonding capabilities, making it an excellent scaffold for engaging with biological targets. Over the last two decades, research into 1,5-naphthyridine derivatives has expanded significantly, with hundreds of patents highlighting their therapeutic potential.^[1]

The Core Compound: 8-Chloro-3-fluoro-1,5-naphthyridine

The compound **8-chloro-3-fluoro-1,5-naphthyridine** serves as a foundational starting material for a multitude of more complex analogs.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its specific substitution pattern is not arbitrary but a deliberate design choice rooted in established medicinal chemistry principles.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₄ ClFN ₂	PubChem [4] [5]
Molecular Weight	182.59 g/mol	Chemcia [6]
Monoisotopic Mass	182.0047 Da	PubChem [4]
CAS Number	1151802-02-6	Chemcia [6]
Predicted XlogP	1.9	PubChem [4]

Strategic Rationale for Halogenation

The incorporation of halogen atoms is a cornerstone of modern drug design. The chloro and fluoro groups on the 1,5-naphthyridine core are strategically placed to modulate the molecule's properties:

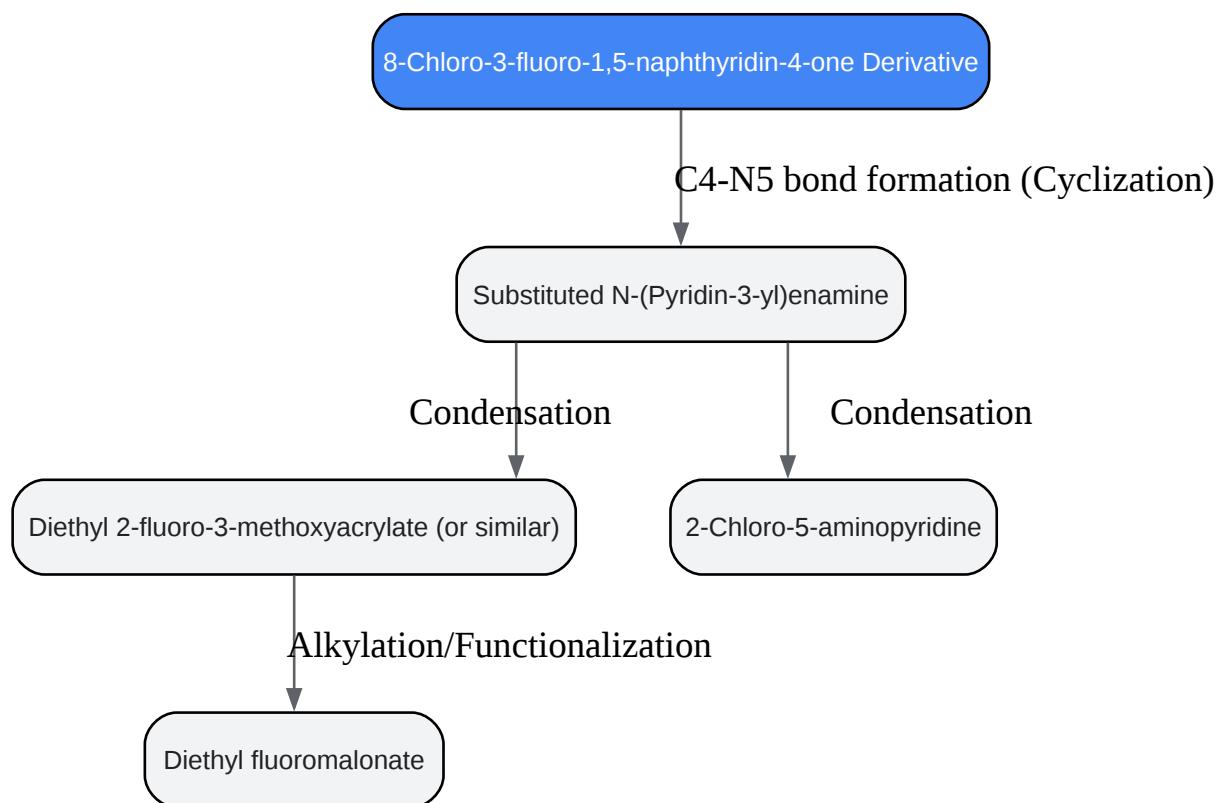
- Fluorine (at C-3): The small, highly electronegative fluorine atom can significantly alter the pKa of nearby nitrogen atoms, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile.
- Chlorine (at C-8): The chlorine atom at the C-8 position serves as a versatile chemical handle. It is a key site for introducing further diversity into the molecule via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space during lead optimization.[\[1\]](#)

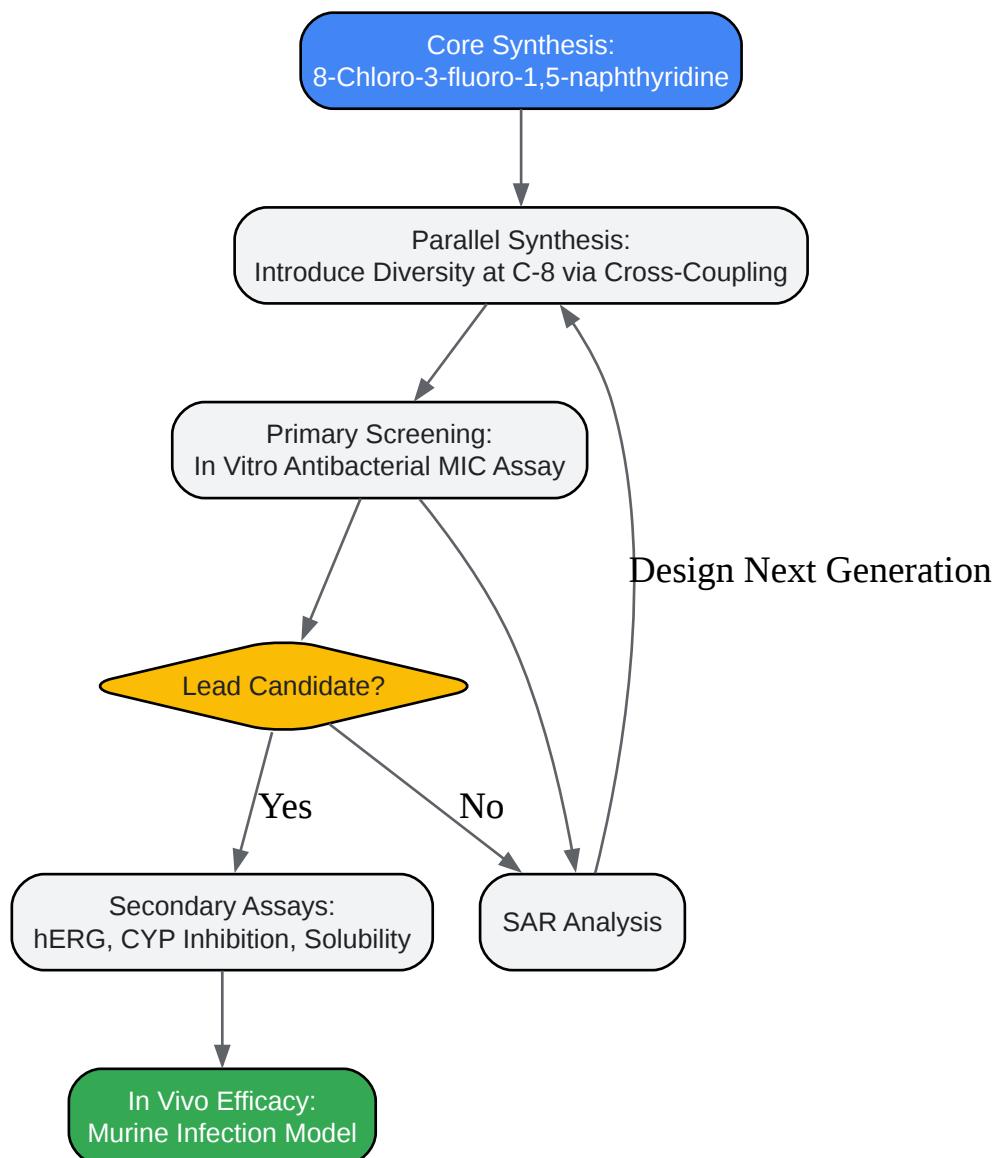
Synthetic Strategies for the 1,5-Naphthyridine Core

The synthesis of substituted 1,5-naphthyridines can be achieved through various classical and modern cyclization strategies.[\[1\]](#)[\[7\]](#) The Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative followed by thermal cyclization, is a widely employed and robust method.[\[1\]](#)

Retrosynthetic Analysis

A plausible retrosynthetic pathway for an 8-chloro-3-fluoro-1,5-naphthyridin-4-one, a common intermediate, highlights the key bond disconnections and strategic starting materials.





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